[2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2-nitrophenyl)methanone
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Overview
Description
The compound contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. It also contains a bromophenyl group, a nitrophenyl group, and a methylsulfanyl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The imidazole ring, bromophenyl group, nitrophenyl group, and methylsulfanyl group would all contribute to the overall structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom could increase its molecular weight and potentially its boiling point .Scientific Research Applications
Antimicrobial and Antiviral Activities
Research on substituted benzimidazoles, including compounds with structural similarities to the specified chemical, has shown that certain derivatives possess selective antifungal and antiviral properties. Notably, some synthesized compounds exhibited activity against Aspergillus niger and Candida albicans, indicating potential as antifungal agents. Additionally, selective activity against viruses such as vaccinia virus and Coxsackie virus B4 has been observed, suggesting these compounds could be further developed into antiviral agents (Sharma et al., 2009).
Catalyst- and Solvent-Free Synthesis
Another avenue of research involves the efficient synthesis of heterocyclic compounds through catalyst- and solvent-free methods. For example, a study reported the microwave-assisted Fries rearrangement of certain heterocyclic amides under solvent-free conditions, leading to the development of benzamide derivatives. This approach not only enhances the efficiency of synthesis but also contributes to greener chemistry practices (Moreno-Fuquen et al., 2019).
Inhibition of Carbonic Anhydrase
Bromophenol derivatives, including those structurally related to the specified compound, have been synthesized and tested for their inhibitory effect on carbonic anhydrase enzymes. These compounds exhibited significant inhibitory potency, suggesting their potential application in the treatment of conditions where modulation of carbonic anhydrase activity is beneficial (Akbaba et al., 2013).
Imaging Agent for Parkinson's Disease
Derivatives of the specified chemical structure have also been investigated for their potential use as imaging agents in medical diagnostics. For instance, one study focused on the synthesis of a compound for use as a PET imaging agent for the LRRK2 enzyme in Parkinson's disease. This research highlights the broader applicability of such compounds in biomedical imaging and diagnostics (Wang et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[2-[(4-bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2-nitrophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O3S/c18-13-7-5-12(6-8-13)11-25-17-19-9-10-20(17)16(22)14-3-1-2-4-15(14)21(23)24/h1-8H,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJMHMXFQAJOITA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=C(C=C2)Br)C(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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